molecular formula C18H25FN2O B14920402 [1-(2-Fluorobenzyl)piperidin-3-yl](piperidin-1-yl)methanone

[1-(2-Fluorobenzyl)piperidin-3-yl](piperidin-1-yl)methanone

Cat. No.: B14920402
M. Wt: 304.4 g/mol
InChI Key: FYFRKLHNAOOZII-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)piperidin-3-ylmethanone: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to a piperidine ring, which is further connected to another piperidine ring through a methanone linkage. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-(2-Fluorobenzyl)piperidin-3-ylmethanone typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 2-fluorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide to form the intermediate [2-fluorobenzyl]piperidine. This intermediate is then reacted with piperidin-3-one under reductive amination conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(2-Fluorobenzyl)piperidin-3-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The methanone linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

1-(2-Fluorobenzyl)piperidin-3-ylmethanone has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential drugs for neurological disorders and psychiatric conditions.

    Biology: The compound is studied for its interactions with biological targets, such as receptors and enzymes, to understand its mechanism of action and potential therapeutic effects.

    Industry: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)piperidin-3-ylmethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorobenzyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. This can result in various physiological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

1-(2-Fluorobenzyl)piperidin-3-ylmethanone can be compared with other piperidine derivatives, such as:

    1-(4-Fluorobenzyl)piperidin-4-ylmethanol: This compound has similar structural features but differs in the position of the fluorobenzyl group and the presence of a hydroxyl group.

    1-(3,4-Dichlorobenzyl)piperidin-4-ylmethanol: This compound contains additional chlorine atoms, which can influence its chemical reactivity and biological activity.

    1-(4-Bromobenzyl)piperidin-4-ylmethanol: The presence of a bromine atom in this compound can affect its pharmacokinetic properties and interactions with biological targets.

The uniqueness of 1-(2-Fluorobenzyl)piperidin-3-ylmethanone lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C18H25FN2O

Molecular Weight

304.4 g/mol

IUPAC Name

[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C18H25FN2O/c19-17-9-3-2-7-15(17)13-20-10-6-8-16(14-20)18(22)21-11-4-1-5-12-21/h2-3,7,9,16H,1,4-6,8,10-14H2

InChI Key

FYFRKLHNAOOZII-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2CCCN(C2)CC3=CC=CC=C3F

Origin of Product

United States

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